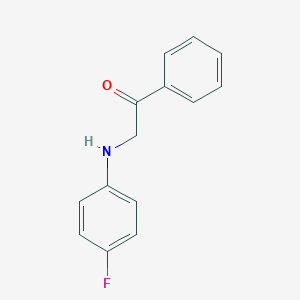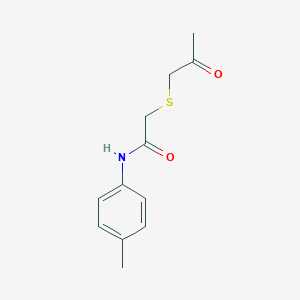
2-(4-Fluoroanilino)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Fluorophenylamino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluorine atom attached to the phenyl ring and an amino group at the alpha position relative to the carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoroanilino)-1-phenylethanone can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the alpha-bromination of acetophenones can be carried out using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This method results in high selectivity and yield of alpha-bromo acetophenones.
Another method involves the use of pyridine hydrobromide perbromide as the brominating agent. This reaction is typically conducted at 90°C using acetic acid as a solvent . The molar ratio of substrate to brominator is usually 1.0:1.1, and the reaction time ranges from 4 to 5 hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield, cost-effectiveness, and safety. The use of electrochemical bromination techniques is particularly advantageous due to their scalability and environmental friendliness .
化学反応の分析
Types of Reactions
Alpha-(4-Fluorophenylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Alpha-(4-Fluorophenylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-(4-Fluoroanilino)-1-phenylethanone involves its interaction with various molecular targets. For example, in antifungal applications, the compound can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to cell death . The compound’s effects are mediated through its interaction with specific enzymes and proteins, disrupting their normal function .
類似化合物との比較
Alpha-(4-Fluorophenylamino)acetophenone can be compared with other acetophenone derivatives, such as:
4-Chloroacetophenone: Similar in structure but with a chlorine atom instead of fluorine.
4-Bromoacetophenone: Contains a bromine atom, leading to different reactivity and applications.
4-Methylacetophenone: Features a methyl group, affecting its physical and chemical properties.
The uniqueness of 2-(4-Fluoroanilino)-1-phenylethanone lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
特性
分子式 |
C14H12FNO |
|---|---|
分子量 |
229.25 g/mol |
IUPAC名 |
2-(4-fluoroanilino)-1-phenylethanone |
InChI |
InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChIキー |
PELCOUXEDBDFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)
![1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B284532.png)
